(R)-1-Carbamoylpyrrolidine-2-carboxylicacid
Overview
Description
®-1-Carbamoylpyrrolidine-2-carboxylicacid is a chiral compound with significant importance in various fields of science and industry. This compound is known for its unique structure, which includes a pyrrolidine ring and a carboxylic acid group, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Carbamoylpyrrolidine-2-carboxylicacid typically involves the use of chiral catalysts to ensure the desired enantiomer is produced. One common method is the asymmetric hydrogenation of pyrrolidine-2-carboxylic acid derivatives using chiral rhodium or ruthenium catalysts. The reaction conditions often include hydrogen gas at high pressure and temperatures ranging from 25°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of ®-1-Carbamoylpyrrolidine-2-carboxylicacid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of biocatalysts, such as enzymes, is also explored to achieve enantioselective synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
®-1-Carbamoylpyrrolidine-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and temperatures around 50°C.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of ®-1-Carbamoylpyrrolidine-2-carboxylicacid.
Reduction: ®-1-Carbamoylpyrrolidine-2-methanol.
Substitution: Various carbamoyl derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-Carbamoylpyrrolidine-2-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-Carbamoylpyrrolidine-2-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include binding to the active site of enzymes, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Carbamoylpyrrolidine-2-carboxylicacid: The enantiomer of the compound, with different biological activities.
Proline: A structurally similar amino acid with a pyrrolidine ring.
Pyrrolidine-2-carboxylic acid: The non-chiral version of the compound.
Uniqueness
®-1-Carbamoylpyrrolidine-2-carboxylicacid is unique due to its chiral nature, which imparts specific biological activities and interactions that are not observed in its non-chiral or enantiomeric counterparts. This uniqueness makes it a valuable compound in asymmetric synthesis and pharmaceutical research.
Properties
IUPAC Name |
(2R)-1-carbamoylpyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNFBJXLYMERBB-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357547 | |
Record name | D-Proline, 1-(aminocarbonyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54080-03-4 | |
Record name | D-Proline, 1-(aminocarbonyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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